molecular formula C9H8Cl2O B2587624 1-Chloro-3-(4-chlorophenyl)propan-2-one CAS No. 33107-83-4

1-Chloro-3-(4-chlorophenyl)propan-2-one

Cat. No.: B2587624
CAS No.: 33107-83-4
M. Wt: 203.06
InChI Key: ABTYPOQRRMEIMH-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(4-chlorophenyl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored for temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-(4-chlorophenyl)propan-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-chlorophenyl)propan-2-one involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The compound’s chlorinated structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(4-chlorophenyl)propan-2-one is unique due to its specific chlorinated structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-chloro-3-(4-chlorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTYPOQRRMEIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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